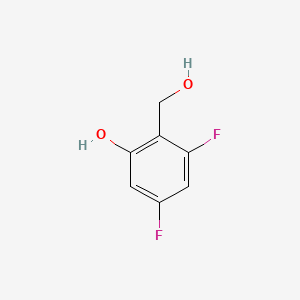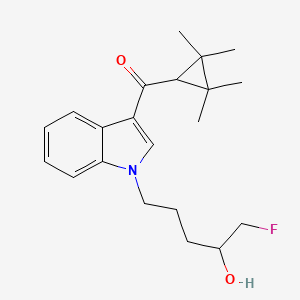
Maackiaflavanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Maackiaflavanone is a type of prenylated flavanone . It can be isolated from M. amurensi . The CAS number is 156162-10-6 . It has been found to show cytotoxic activity with an IC50 value of 7.8 µM against the human cancer cell line A375S2 .
Synthesis Analysis
Prenylated flavonoids like Maackiaflavanone are a special type of flavonoid derivative that is characteristic of modification by prenylation of the skeleton . Prenylation refers to alkyl-substituent groups, such as prenyl, geranyl, lavandulyl, and farnesyl groups, which have more potential for further modification, such as oxidation, cyclization, and hydroxylation, and enrich the structural and biological diversity of prenylated flavonoids .Molecular Structure Analysis
The molecular weight of Maackiaflavanone is 438.51 . Its formula is C26H30O6 . The structure classification is Flavonoids Flavonones .Physical And Chemical Properties Analysis
Maackiaflavanone is a powder . The product should be stored under the recommended conditions in the Certificate of Analysis .科学的研究の応用
Isolation and Structural Characterization : Maackiaflavanone was first isolated from the roots of Maackia amurensis subsp. Buergeri. This prenylated flavanone, along with seven other compounds, was characterized, expanding the knowledge of the chemical constituents of this plant (Matsuura et al., 1994).
Cytotoxic Properties : A study on the stem bark of Maackia amurensis identified several prenylated flavonoids, including Maackiaflavanone, which exhibited cytotoxic activities against various human cancer cell lines. This suggests a potential application in cancer research and therapy (Li et al., 2009).
Antioxidative and Antitumor Effects : Isoflavones isolated from the leaves of Maackia fauriei, including Maackiaflavanone, have shown antioxidative and antitumor effects. These compounds were tested for their radical scavenging abilities and cytotoxic activity against human cancer cell lines, indicating their potential in antioxidant and anticancer therapies (Yoon et al., 2016).
Chemical Constituents and Activities : A comprehensive study on Maackia amurensis identified various polyphenolic compounds, including Maackiaflavanone, in its root bark. The research contributes to understanding the chemical composition and potential therapeutic applications of this plant (Kulesh & Denisenko, 2003).
Inhibition of Diacylglycerol Acyltransferase : Maackiaflavanone, isolated from Maackia amurensis, was studied for its potential in inhibiting diacylglycerol acyltransferase activity. This enzyme plays a crucial role in triglyceride synthesis, suggesting Maackiaflavanone's potential in metabolic and cardiovascular research (Li et al., 2015).
Anti-inflammatory and Antioxidant Activities : New flavonoids, including variants of Maackiaflavanone, were isolated from Maackia amurensis and evaluated for their anti-inflammatory and antioxidant activities. This research underscores the potential of Maackiaflavanone in inflammation and oxidative stress-related conditions (Chen et al., 2021).
Safety and Hazards
特性
IUPAC Name |
(2S)-2-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O6/c1-14(2)6-8-16-10-18(20(28)11-19(16)27)24-13-22(30)25-21(29)12-23(31-5)17(26(25)32-24)9-7-15(3)4/h6-7,10-12,24,27-29H,8-9,13H2,1-5H3/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNXMSLAHMVXOH-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(O2)C(=C(C=C3O)OC)CC=C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=C(C=C1O)O)[C@@H]2CC(=O)C3=C(O2)C(=C(C=C3O)OC)CC=C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 124355910 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine](/img/structure/B593339.png)

![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)

![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)
![(2S)-2-[[1-[(4-Fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B593344.png)
![Theophylline, [8-3H]](/img/structure/B593345.png)

![17beta-Hydroxy-androstano[3,2-c]isoxazole](/img/structure/B593352.png)
![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)

![Cyclopropanecarboxaldehyde, 1-[(1-methylethyl)thio]- (9CI)](/img/no-structure.png)